N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride
Description
Structure and Key Features: The compound features a benzothiazol-2-yl group linked via an amide bond to a dimethylaminoethyl side chain, with a trifluoromethyl-substituted benzamide core and a hydrochloride salt. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to target binding (e.g., kinase inhibition). The hydrochloride salt further augments aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS.ClH/c1-24(2)10-11-25(18-23-15-8-3-4-9-16(15)27-18)17(26)13-6-5-7-14(12-13)19(20,21)22;/h3-9,12H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHIXUFDHNBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Differences and Implications
Benzothiazole vs. Quinoline Core: The target’s benzothiazole group may offer distinct binding interactions compared to SzR-105’s quinoline, which is larger and more planar. Benzothiazoles are often associated with kinase or protease inhibition, while quinolines may target nucleic acid-binding proteins .
Trifluoromethyl vs. Chloro Substituents :
- The target’s CF₃ group is more lipophilic and electron-withdrawing than the chloro substituent in the benzothiazol-2-yl-3-chlorobenzamide analog. This could enhance metabolic stability and potency in hydrophobic binding pockets .
Side Chain Modifications: The dimethylaminoethyl group in the target compound provides stronger basicity (pKa ~8–9) compared to Impurity E’s hydroxyethyl group, influencing ionization state and membrane permeability. The hydrochloride salt further mitigates solubility challenges .
Synthetic Routes :
- The target compound’s synthesis likely parallels the patent compound’s use of coupling agents (e.g., chloroformamidinium reagents), whereas the chloro analog employs isothiocyanate chemistry, which may limit scalability due to intermediate stability .
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